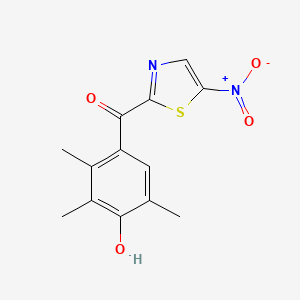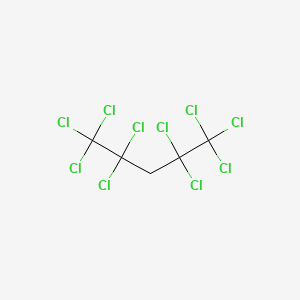
1,1,1,2,2,4,4,5,5,5-Decachloropentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2,4,4,5,5,5-Decachloropentane is a highly chlorinated organic compound It is a derivative of pentane where ten hydrogen atoms are replaced by chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1,2,2,4,4,5,5,5-Decachloropentane can be synthesized through the chlorination of pentane. The process involves the substitution of hydrogen atoms with chlorine atoms using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure complete chlorination.
Industrial Production Methods: The industrial production of this compound involves a continuous flow process where pentane is reacted with chlorine gas in a reactor. The reaction mixture is then purified through distillation to obtain the desired product. The process is designed to maximize yield and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1,2,2,4,4,5,5,5-Decachloropentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form chlorinated carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or ammonia are used under basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution Reactions: Formation of chlorinated alcohols or amines.
Reduction Reactions: Formation of partially chlorinated pentanes.
Oxidation Reactions: Formation of chlorinated carboxylic acids.
Aplicaciones Científicas De Investigación
1,1,1,2,2,4,4,5,5,5-Decachloropentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,1,2,2,4,4,5,5,5-Decachloropentane involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. It can also disrupt cell membranes due to its lipophilic nature, leading to cell damage and toxicity. The pathways involved include oxidative stress and disruption of cellular homeostasis.
Comparación Con Compuestos Similares
1,1,1,2,2,3,4,5,5,5-Decachloropentane: A similar compound with a slightly different chlorination pattern.
1,1,1,2,2,3,3,4,4,5-Decachloropentane: Another derivative with a different arrangement of chlorine atoms.
Uniqueness: 1,1,1,2,2,4,4,5,5,5-Decachloropentane is unique due to its specific chlorination pattern, which imparts distinct chemical properties. Its high degree of chlorination makes it more stable and less reactive compared to other partially chlorinated pentanes. This stability is advantageous in certain industrial applications where a non-reactive solvent is required.
Propiedades
Número CAS |
54976-89-5 |
|---|---|
Fórmula molecular |
C5H2Cl10 |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
1,1,1,2,2,4,4,5,5,5-decachloropentane |
InChI |
InChI=1S/C5H2Cl10/c6-2(7,4(10,11)12)1-3(8,9)5(13,14)15/h1H2 |
Clave InChI |
OMSICRUTXGVMJR-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(Cl)(Cl)Cl)(Cl)Cl)C(C(Cl)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


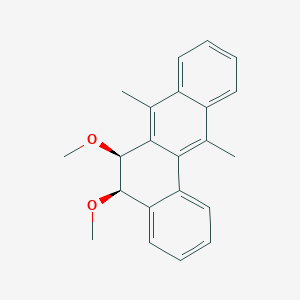
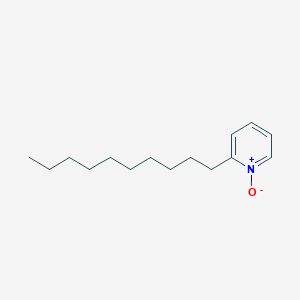
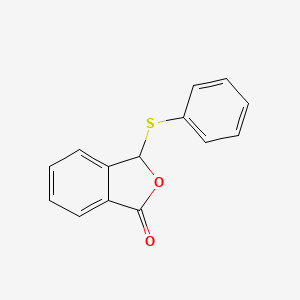



![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)
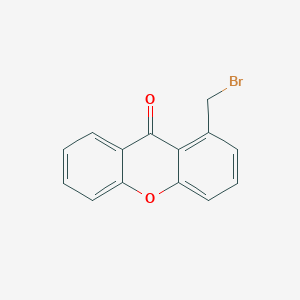

![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)
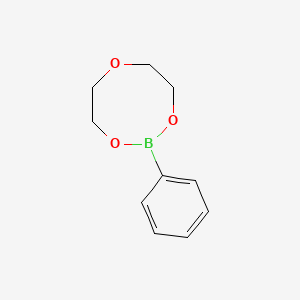
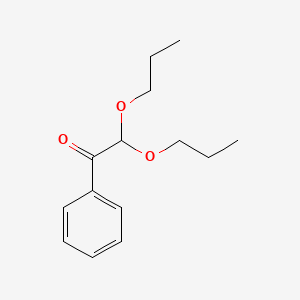
![Bicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B14647473.png)
